molecular formula C11H13NO2 B111667 4-Formyl-N-isopropylbenzamide CAS No. 13255-50-0

4-Formyl-N-isopropylbenzamide

Cat. No.: B111667
CAS No.: 13255-50-0
M. Wt: 191.23 g/mol
InChI Key: OMFHZDXZIJJKFP-UHFFFAOYSA-N
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Description

4-Formyl-N-isopropylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of benzamide, characterized by the presence of a formyl group at the para position and an isopropyl group attached to the nitrogen atom. This compound is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-isopropylbenzamide typically involves the formylation of N-isopropylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the para position of the benzamide ring . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-Carboxy-N-isopropylbenzamide.

    Reduction: 4-Hydroxymethyl-N-isopropylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Formyl-N-isopropylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Formylbenzamide: Lacks the isopropyl group, which may affect its solubility and reactivity.

    N-Isopropyl-4-methylbenzamide: Contains a methyl group instead of a formyl group, leading to different chemical properties.

Uniqueness

4-Formyl-N-isopropylbenzamide is unique due to the presence of both the formyl and isopropyl groups, which confer distinct chemical and physical properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-formyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFHZDXZIJJKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057636
Record name N-isopropyl-4-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13255-50-0
Record name 4-Formyl-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13255-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropyl-4-formylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-isopropyl-4-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-N-isopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOPROPYL-4-FORMYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NMQ4M6QG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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